molecular formula C21H27N3O6S2 B2779251 ethyl (2Z)-2-({4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 394228-18-3

ethyl (2Z)-2-({4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2779251
CAS No.: 394228-18-3
M. Wt: 481.58
InChI Key: AQQCXDMXFHJVGK-DQRAZIAOSA-N
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Description

Ethyl (2Z)-2-({4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a structurally complex thiazole derivative characterized by a 2,3-dihydrothiazole core substituted with ethyl carboxylate, 3,4-dimethyl groups, and a benzoyl-imino moiety linked to a 2,6-dimethylmorpholin-4-ylsulfonyl group. This compound belongs to a class of heterocyclic molecules known for their diverse biological and pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.

Properties

IUPAC Name

ethyl 2-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O6S2/c1-6-29-20(26)18-15(4)23(5)21(31-18)22-19(25)16-7-9-17(10-8-16)32(27,28)24-11-13(2)30-14(3)12-24/h7-10,13-14H,6,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQCXDMXFHJVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(OC(C3)C)C)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (2Z)-2-({4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a thiazole ring fused with a morpholine sulfonamide moiety. Its molecular formula is C18H24N4O4SC_{18}H_{24}N_4O_4S, with a molecular weight of 396.47 g/mol. The structure includes functional groups that are known to influence biological activity, such as sulfonamides and thiazoles.

Antifungal Activity

Research indicates that compounds similar to this compound exhibit potent antifungal properties. For instance, derivatives containing thiazole rings have been shown to inhibit the growth of various pathogenic fungi including Candida and Aspergillus species . These findings suggest that this compound may be effective in treating fungal infections.

Anticancer Potential

The compound's structural features imply potential anticancer activity. Thiazole derivatives have been studied for their ability to inhibit cell proliferation in various cancer cell lines. For example, studies have reported that similar compounds can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and apoptosis .

The proposed mechanism by which this compound exerts its biological effects includes:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in fungal metabolism or cancer cell proliferation.
  • Interaction with Cellular Targets : The compound may interact with cellular receptors or proteins that are critical for cell signaling pathways.

Case Studies and Research Findings

Recent studies have explored the biological activity of thiazole-based compounds:

  • Study on Antifungal Activity : A study demonstrated that thiazole derivatives showed significant inhibition against Candida albicans with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
  • Anticancer Activity : In vitro studies showed that thiazole derivatives could induce apoptosis in breast cancer cells with IC50 values below 10 µM .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntifungalCandida albicansMIC: 8 - 32 µg/mL
AnticancerBreast cancer cellsIC50: < 10 µM
AntifungalAspergillus nigerNotable growth inhibition

Comparison with Similar Compounds

Table 1: Comparative Overview of Thiazole Derivatives

Compound Name Key Substituents Molecular Formula (if available) Notable Features
Target Compound Morpholinylsulfonyl benzoyl, 3,4-dimethyl thiazole, ethyl carboxylate Not explicitly provided Enhanced polarity due to sulfonyl group; potential for improved aqueous solubility
: Compound 4 Chlorophenyl, fluorophenyl, triazolyl, pyrazolyl Not provided Isostructural triclinic crystals; planar conformation with perpendicular fluorophenyl group
: Compound 5 Fluorophenyl (multiple), triazolyl, pyrazolyl Not provided Similar to Compound 4 with increased fluorine content; impacts lipophilicity
: Compound 2,3-Dimethylphenyl, hydroxyethyl, ethyl carboxylate C₁₇H₂₂N₂O₃S Hydroxyethyl group increases hydrophilicity; molar mass = 334.43 g/mol
: Thiazole derivatives Carbamate, ureido, isopropylimidazolidinone Complex (e.g., C₂₉H₃₄N₆O₅S) High structural complexity; carbamate/ureido groups for hydrogen-bond interactions

Key Findings:

Substituent Effects on Solubility and Polarity: The target compound’s morpholinylsulfonyl group likely enhances aqueous solubility compared to the fluorophenyl-substituted analogs in , which are more lipophilic . The hydroxyethyl group in ’s compound similarly improves hydrophilicity but lacks the sulfonyl group’s strong electron-withdrawing effects .

Conformational and Crystallographic Differences :

  • Compounds 4 and 5 () adopt planar conformations with one fluorophenyl group oriented perpendicularly, influencing crystal packing and intermolecular interactions. The target compound’s morpholinylsulfonyl group may introduce conformational flexibility or rigidity, depending on steric and electronic factors .

However, the morpholinylsulfonyl group’s bulkiness might necessitate alternative solvents or conditions .

Pharmacological Implications :

  • Fluorophenyl and chlorophenyl groups () are associated with enhanced metabolic stability and membrane permeability, whereas the target’s sulfonyl group may improve binding to polar active sites (e.g., enzymes or receptors) .

Q & A

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temperature80–90°CHigher temps risk isomerization
SolventEthanol/DMF (3:1)Polar aprotic solvents enhance sulfonyl reactivity
Catalyst (AcOH)5–10 dropsExcess acid degrades thiazole ring

Q. Table 2. Biological Activity Benchmarks

AssayTargetActive ThresholdReference
Kinase InhibitionEGFRIC50_{50} < 1 µM
Anti-inflammatoryCOX-2 (PGE2)IC50_{50} < 5 µM

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